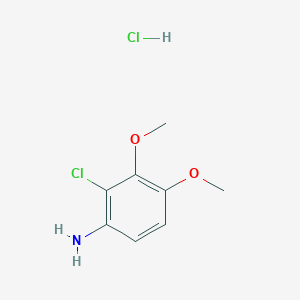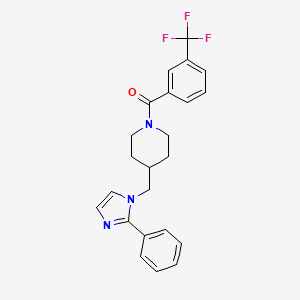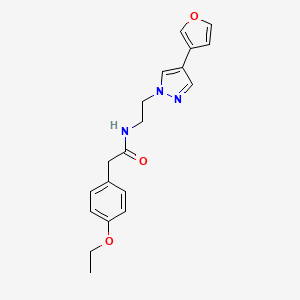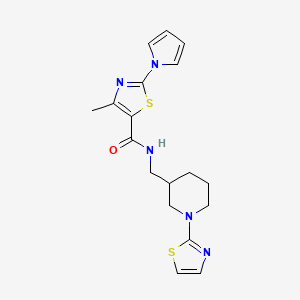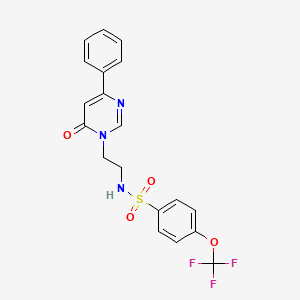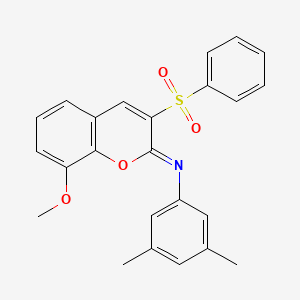
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a member of the pyrazole family of compounds, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
科学的研究の応用
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In cancer research, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been used as a lead compound for the development of new drugs targeting the NMDA receptor.
作用機序
The mechanism of action of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide is primarily related to its ability to act as an antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide can modulate the activity of the receptor and affect downstream signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide are primarily related to its effects on the NMDA receptor. Studies have shown that (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide can modulate synaptic plasticity and learning and memory processes in animal models, and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In cancer research, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells, leading to cell death and inhibition of tumor growth.
実験室実験の利点と制限
One advantage of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide as a research tool is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the effects of NMDA receptor modulation on neuronal activity and behavior with a high degree of specificity. However, one limitation of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide is its potential toxicity and side effects, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for research on (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide and related compounds. One area of interest is the development of new drugs targeting the NMDA receptor for the treatment of neurodegenerative diseases. Another area of interest is the study of the effects of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide on other biological targets, such as ion channels and receptors involved in cancer cell signaling pathways. Additionally, the development of new synthetic methods for (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide and related compounds may lead to the discovery of new biological activities and applications.
合成法
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, which involves the condensation of an aldehyde or ketone with a cyanoacetate or malononitrile. In the case of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide, the reaction involves the condensation of 1-phenyl-3-(1H-pyrazol-4-yl)prop-2-en-1-one with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide.
特性
IUPAC Name |
(Z)-2-cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-7-11(6-10-8-15-16-9-10)13(18)17-12-4-2-1-3-5-12/h1-6,8-9H,(H,15,16)(H,17,18)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKGLQWSCAHVJM-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CNN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CNN=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


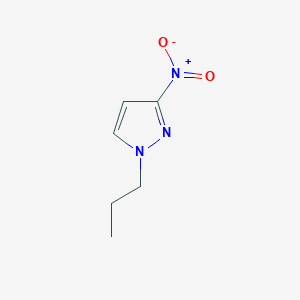

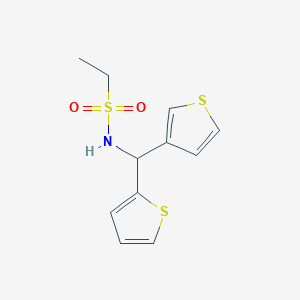
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)

